REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.Cl([O-])=[O:14].[Na+].P(O)(O)([O-])=O.[Na+].CC(=CC)C>C(O)(C)(C)C.O>[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]([OH:14])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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1.25 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=O)C(=C1)C)OC
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Name
|
|
Quantity
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21.7 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
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Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
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Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.25 g
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Type
|
reactant
|
Smiles
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P(=O)([O-])(O)O.[Na+]
|
Name
|
|
Quantity
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11 mL
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Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
4.63 mL
|
Type
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reactant
|
Smiles
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CC(C)=CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting homogeneous solution is stirred at RT for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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After completion of the reaction
|
Type
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CUSTOM
|
Details
|
the solvent is evaporated
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Type
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ADDITION
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Details
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the residue is diluted with water
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Type
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EXTRACTION
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Details
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extracted with methyl tert-butyl ether (3×40 ml)
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Type
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EXTRACTION
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Details
|
The combined organic layers are extracted with 1 M sodium hydroxide solution which
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 ml)
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Type
|
WASH
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Details
|
The organic layer is washed with brine (40 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.89 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |